Cas no 1249093-01-3 ((3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol)
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol
- 3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol
- (3,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol
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- MDL: MFCD07775363
- Inchi: 1S/C14H16O2/c1-9-4-6-12(8-10(9)2)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3
- InChI Key: BHVFTLIZLBNHLQ-UHFFFAOYSA-N
- SMILES: O1C(C)=CC=C1C(C1=CC=C(C)C(C)=C1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 3
- Topological Polar Surface Area: 33.4
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM490588-1g |
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol |
1249093-01-3 | 97% | 1g |
$414 | 2023-03-19 | |
| abcr | AB428914-1 g |
3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol |
1249093-01-3 | 1 g |
€496.00 | 2023-07-18 | ||
| abcr | AB428914-5 g |
3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol |
1249093-01-3 | 5g |
€1,373.40 | 2023-07-18 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513075-1g |
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol |
1249093-01-3 | 97% | 1g |
¥2870.0 | 2023-04-04 | |
| abcr | AB428914-1g |
3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol; . |
1249093-01-3 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB428914-5g |
3,4-Dimethylphenyl-(5-methyl-2-furyl)methanol |
1249093-01-3 | 5g |
€1373.40 | 2023-09-04 | ||
| Ambeed | A718214-1g |
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol |
1249093-01-3 | 97% | 1g |
$418.0 | 2024-04-25 |
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol Suppliers
(3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol
Recent Advances in the Study of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol (CAS: 1249093-01-3) and Its Applications in Chemical Biology and Medicine
In recent years, the compound (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol (CAS: 1249093-01-3) has garnered significant attention in the fields of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The growing body of research underscores its importance as a scaffold for drug development and a tool for understanding biological mechanisms.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol derivatives. The research team employed a multi-step synthetic route to generate a library of analogs, which were subsequently screened for their bioactivity. The results revealed that certain derivatives exhibited potent inhibitory effects on key inflammatory mediators, such as cyclooxygenase-2 (COX-2), suggesting their potential as novel anti-inflammatory agents. Molecular docking studies further elucidated the binding interactions between these compounds and the COX-2 active site, providing insights for future structure-activity relationship (SAR) optimization.
Another significant development was reported in a preprint article on bioRxiv, where researchers investigated the antimicrobial properties of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol against multidrug-resistant bacterial strains. The compound demonstrated broad-spectrum activity, particularly against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. Mechanistic studies indicated that the compound disrupts bacterial cell membrane integrity, leading to rapid cell death. These findings highlight its potential as a lead compound for addressing the global challenge of antibiotic resistance.
In the context of cancer research, a collaborative study between academic and industrial researchers focused on the anticancer properties of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol. Using in vitro and in vivo models, the team observed that the compound selectively induced apoptosis in cancer cells while sparing normal cells. Transcriptomic analysis revealed that the compound modulates the expression of genes involved in cell cycle regulation and apoptosis, particularly those in the p53 pathway. These results position the compound as a promising candidate for further preclinical development in oncology.
Despite these advancements, challenges remain in the clinical translation of (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic medicinal chemistry efforts. Recent pharmacokinetic studies have provided preliminary data on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, which will be crucial for guiding future optimization strategies.
In conclusion, (3,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol (CAS: 1249093-01-3) represents a versatile and promising scaffold in chemical biology and drug discovery. The latest research underscores its potential across multiple therapeutic areas, while also highlighting the need for further investigation to overcome existing limitations. Continued interdisciplinary collaboration will be essential to fully realize the therapeutic potential of this compound and its derivatives.
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